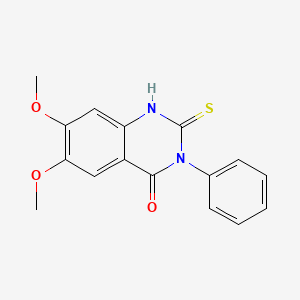

6,7-dimethoxy-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Description

Properties

IUPAC Name |

6,7-dimethoxy-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-20-13-8-11-12(9-14(13)21-2)17-16(22)18(15(11)19)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,17,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEYZNUDLQFDAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352546 | |

| Record name | 6,7-Dimethoxy-3-phenyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31485-66-2 | |

| Record name | 6,7-Dimethoxy-3-phenyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6,7-Dimethoxy-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS No. 31485-66-2) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant studies.

The molecular formula of this compound is C16H14N2O3S, with a molecular weight of 314.4 g/mol. The compound features a quinazoline core, which is known for various pharmacological activities.

Synthesis

The synthesis of this compound typically involves the reaction of suitable thioxoquinazoline derivatives with aryl groups under specific conditions. For example, one method utilizes potassium carbonate in N,N-dimethylformamide (DMF) at reflux temperatures for several hours .

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of this compound. In vitro assays demonstrated that derivatives containing this structure exhibited significant radical scavenging activities. For instance, compounds with trifluoromethyl substituents showed enhanced antioxidant potency compared to their counterparts without such modifications .

| Compound | Antioxidant Activity (IC50 µM) |

|---|---|

| 6,7-Dimethoxy Derivative | 427.051 ± 10.376 |

| Trifluoromethyl Substituted | 8.0-fold improvement |

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes implicated in metabolic disorders. Notably, it exhibited dual inhibitory activity against α-glucosidase (AG) and α-amylase (AA), which are critical targets for managing type 2 diabetes mellitus. The IC50 values indicated moderate potency in inhibiting these enzymes .

| Enzyme | IC50 Value (µM) |

|---|---|

| α-Amylase | 427.051 ± 10.376 |

| α-Glucosidase | Not specified |

Anti-Cancer Activity

In cancer research, the compound's ability to modulate apoptosis pathways has been investigated. It was found to influence the expression of key apoptotic regulators such as Bax and Bcl-2, leading to cell cycle arrest in cancer cell lines like LoVo and HCT-116 . The compound's structural modifications significantly impacted its efficacy against different cancer types.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Antioxidant Mechanism : The compound scavenges free radicals and reduces oxidative stress markers.

- Enzyme Interaction : It binds to active sites of AG and AA, inhibiting their activity and thereby reducing glucose absorption.

- Apoptotic Pathway Modulation : By regulating pro-apoptotic and anti-apoptotic proteins, it promotes apoptosis in malignant cells.

Case Studies

Several studies have documented the biological effects of this compound:

- Study on Antioxidant Properties : A comparative analysis showed that the introduction of specific substituents significantly enhanced the radical scavenging ability of the derivatives.

- Diabetes Management : Research indicated that compounds derived from this structure could serve as potential therapeutic agents for type 2 diabetes due to their enzyme inhibitory effects.

- Cancer Cell Line Studies : In vitro experiments demonstrated that treatment with this compound led to significant reductions in cell viability in several cancer cell lines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties , showcasing its effectiveness against various bacterial and fungal strains. For instance, compounds derived from quinazoline structures have demonstrated significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, with some analogs exhibiting minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL, indicating strong potential as future antimicrobial agents .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Microorganism | MIC (µg/mL) |

|---|---|---|

| 6d | Mycobacterium smegmatis | 6.25 |

| 9c | Pseudomonas aeruginosa | 12.5 |

| 7a | Candida albicans | 25 |

Anticancer Properties

The compound has also been investigated for its anticancer activity . In vitro studies have shown that derivatives of quinazoline exhibit promising antiproliferative effects against cancer cell lines such as HCT-116 and MCF-7. Some compounds have reported IC50 values in the low micromolar range (1.9–7.52 µg/mL), suggesting their potential as anticancer agents .

Table 2: Anticancer Activity of Quinazoline Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | HCT-116 | 1.9 |

| Compound B | MCF-7 | 2.3 |

| Compound C | HCT-116 | 5.0 |

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate starting materials under specific conditions to yield high purity products. For example, the synthesis process often utilizes potassium carbonate in N,N-dimethylformamide at elevated temperatures for several hours . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Potential in Drug Development

Given its diverse biological activities, there is significant interest in further exploring the therapeutic potential of 6,7-dimethoxy-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one in drug development. The compound's ability to inhibit key microbial growth and cancer cell proliferation positions it as a candidate for further pharmacological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 6,7-dimethoxy-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can be contextualized by comparing it to structurally analogous derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of 2,3-Dihydroquinazolin-4(1H)-one Derivatives

Key Findings

Substituent Effects on Bioactivity :

- The 6,7-dimethoxy substitution in the target compound and 3c enhances electron density, improving interactions with enzymes like cholinesterase (ChE) or kinases. This contrasts with halogenated analogs (e.g., 3a with 6-Cl), where electron-withdrawing groups may favor anticancer mechanisms like tubulin disruption .

- Thioxo vs. Trifluoromethyl : The thioxo group in the target compound enables stronger hydrogen bonding compared to the 2-CF₃ derivative, which prioritizes hydrophobic interactions and metabolic stability .

Synthetic Accessibility :

- Microwave-assisted synthesis (used for the target compound) achieves higher yields (85%) and purity than conventional methods (e.g., 65% for 3a) .

Efficiency in Biological Systems :

- Compound 3c (6,7-diOMe) shows 5.8-fold higher efficiency than 3b (6-Br), highlighting the superiority of methoxy over bromine in enhancing bioactivity .

Structural Flexibility :

- Bulky substituents (e.g., cyclohexenylethyl in ) reduce aqueous solubility but improve membrane permeability, whereas the target compound’s phenyl group balances lipophilicity and aromatic stacking interactions .

Preparation Methods

Preparation Methods

General Synthetic Route

The synthesis typically involves:

- Formation of the quinazolinone ring system via cyclization reactions.

- Introduction of the thioxo group at position 2 by thiation of the corresponding oxo-quinazolinone.

- Installation of methoxy groups on the aromatic ring.

- Attachment of the phenyl substituent at position 3.

Specific Preparation Methodologies

Synthesis via Cyclization of 2-Aminobenzamides with Thiocarbonyl Reagents

A common approach involves the reaction of appropriately substituted 2-aminobenzamides with thiocarbonyl reagents or equivalents to form the 2-thioxoquinazolinone core.

- Starting Materials: 2-amino-3,4-dimethoxybenzamide or 2-aminobenzamide derivatives with methoxy substituents.

- Thiation: Use of reagents such as Lawesson’s reagent or phosphorus pentasulfide (P4S10) to convert the carbonyl at position 2 into a thioxo group.

- Phenyl Substitution: Introduction of the phenyl group at position 3 can be achieved by using phenyl isothiocyanates or phenyl-substituted intermediates.

One-Pot Synthesis via Reaction of 3,4-Dimethoxyphenethylamine with Formylation and Cyclization Agents

A patented method (though for a related compound, 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride) demonstrates a one-pot approach that can be adapted for quinazolinone derivatives:

- Step 1: Formylation of 3,4-dimethoxyphenethylamine with ethyl formate or similar formylation reagents to form an intermediate.

- Step 2: Reaction of this intermediate with oxalyl chloride to form a reactive intermediate.

- Step 3: Catalytic ring closure using phosphotungstic acid.

- Step 4: Addition of an alcohol solvent (methanol preferred) to remove oxalic acid and facilitate crystallization.

- Step 5: Cooling, filtering, washing, and drying to isolate the product.

This method yields high purity (>99%) and good yield (~75-80%) with operational simplicity and industrial applicability.

Synthesis from Urea Derivatives and Benzoic Acid in Polyphosphoric Acid

Another approach involves:

- Reacting 1-(3,4-dimethoxyphenyl)-3-phenylurea with benzoic acid in polyphosphoric acid at elevated temperatures (~80°C) for several hours.

- The reaction promotes cyclization to form the quinazolinone core.

- Subsequent workup includes quenching in ice, alkalization, extraction, and purification steps.

This method is more classical and suitable for synthesizing quinazolinone derivatives with diphenyl substitution but can be adapted for thioxo derivatives by further thiation.

Alkylation and Substitution Reactions on Preformed Quinazolinones

- Starting from 2-thioxo-3-substituted-2,3-dihydroquinazolin-4(1H)-ones, alkylation with alkyl halides or aryl halides in the presence of bases like potassium carbonate in acetone can introduce various substituents at the nitrogen or sulfur atoms.

- This method allows structural diversification and fine-tuning of the substitution pattern.

Detailed Reaction Conditions and Yields

Research Findings and Analytical Data

- The one-pot method yields the target compound with purity exceeding 99%, and single impurity levels below 0.16%, demonstrating excellent selectivity and efficiency.

- The classical cyclization methods require harsher conditions and longer reaction times but are well-established for quinazolinone synthesis.

- Alkylation and substitution reactions on the thioxo group allow further functionalization, expanding the compound’s chemical space and potential biological activity.

- Analytical techniques such as HPLC, NMR, and mass spectrometry confirm the structure and purity of the synthesized compounds.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 6,7-dimethoxy-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, and how do their yields and conditions compare?

- Methodology :

- Route 1 (Intermediate Substitution) : Start with nitrohomoveratric acid and polyphosphoric acid (PPA), followed by acetic anhydride treatment to form 2-methyl-6,7-dimethoxy-3,1-benzoxazine-4-one. Subsequent nitrogen substitution yields the target compound. This method requires precise temperature control (~80–100°C) and anhydrous conditions .

- Route 2 (Multi-Component Reaction) : Utilize hydroxyapatite nanoparticles (HAP NPs) as a catalyst in aqueous media. Combine isatoic anhydride, substituted aldehydes, and amines in a one-pot reaction under reflux (90°C). This green method achieves yields >85% and allows catalyst recycling for ≥6 runs .

- Comparison : Route 1 offers high purity but involves multi-step purification. Route 2 is faster, solvent-free, and scalable but may require optimization for substituent diversity.

Q. How are spectroscopic techniques (e.g., NMR, IR) employed to confirm the structure of 6,7-dimethoxy-3-phenyl-2-thioxo derivatives?

- Methodology :

- ¹H/¹³C NMR : Identify methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and aromatic protons (δ ~6.8–7.5 ppm). The thioxo (C=S) group causes deshielding in adjacent carbons (δ ~165–170 ppm).

- IR : Confirm C=S stretching at ~1200–1250 cm⁻¹ and C=O (quinazolinone) at ~1680–1700 cm⁻¹.

- X-ray Diffraction : Resolve crystal packing and confirm substituent positions, as demonstrated for analogous 2-benzoyl-3-phenethyl derivatives .

Q. What solvent systems and catalysts are optimal for synthesizing dihydroquinazolinone derivatives?

- Methodology :

- Solvents : Ethanol (EtOH) is preferred for balancing solubility and reaction rate. For example, 2-phenyl derivatives achieve >90% yields in EtOH vs. <70% in CH₂Cl₂ .

- Catalysts : HAP NPs (5–10 mol%) in water enable eco-friendly synthesis. Alternatively, iodine (10 mol%) in ionic liquids (e.g., [BMIM]BF₄) accelerates cyclization via electrophilic activation .

Advanced Research Questions

Q. What mechanistic insights explain the role of HAP NPs in catalyzing multi-component reactions for dihydroquinazolinone derivatives?

- Methodology :

- HAP NPs act as Lewis acid-base catalysts. Their Ca²⁺ sites activate aldehydes via coordination, while PO₄³⁻ sites stabilize intermediates. In situ FT-IR studies reveal accelerated imine formation and cyclization steps .

- Kinetic studies show a first-order dependence on aldehyde concentration, suggesting rate-limiting Schiff base formation. Catalyst recyclability is attributed to HAP’s hydrothermal stability and low leaching (<2% per cycle) .

Q. How can researchers resolve contradictions in reported yields for 2-thioxo-dihydroquinazolinone derivatives across different synthetic protocols?

- Methodology :

- Variable Control : Compare reaction parameters (e.g., solvent purity, catalyst loading). For example, traces of moisture in PPA-based syntheses reduce yields by promoting hydrolysis .

- Byproduct Analysis : Use HPLC-MS to identify side products. In H₂O-based reactions, competing hydrolysis of isatoic anhydride to anthranilic acid can lower yields unless pH is tightly controlled (pH 4–6 optimal) .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict energy barriers for competing pathways, guiding optimization of substituent electronic effects .

Q. What strategies are employed to evaluate the cerebroprotective or antimicrobial activity of 6,7-dimethoxy-3-phenyl derivatives?

- Methodology :

- In Vitro Neuroprotection : Use SH-SY5Y cells exposed to oxidative stress (H₂O₂ or rotenone). Measure cell viability (MTT assay) and ROS levels (DCFH-DA probe). EC₅₀ values for neuroprotection are typically <10 μM .

- Antimicrobial Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination). Thioxo derivatives show enhanced activity due to C=S moiety’s electrophilicity, disrupting bacterial membrane integrity .

- Molecular Docking : AutoDock Vina simulations against targets like COX-2 or DNA gyrase reveal binding affinities. For example, 3-phenyl substituents form π-π interactions with Tyr385 in COX-2, explaining anti-inflammatory activity .

Q. How does substituent variation (e.g., electron-withdrawing vs. donating groups) impact the electronic structure and reactivity of dihydroquinazolinones?

- Methodology :

- Hammett Analysis : Correlate σ values of substituents (e.g., -NO₂, -OCH₃) with reaction rates. Electron-withdrawing groups accelerate cyclization by stabilizing transition states (ρ = +1.2 for HAP-catalyzed reactions) .

- Electrochemical Studies : Cyclic voltammetry reveals oxidation potentials shift by ±0.3 V with substituents, affecting redox-mediated bioactivity. Thioxo derivatives exhibit lower E₁/2, enhancing radical scavenging capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.